N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-ethoxybenzamide

Physicochemical Profiling ADME Prediction Lead Optimization

N-(4,6-Dimethyl-1,3-benzothiazol-2-yl)-4-ethoxybenzamide (CAS 313252-22-1) is a precision benzothiazole amide scaffold for medicinal chemistry. Its 4,6-dimethyl substitution pattern provides a unique steric/electronic profile distinct from the 4,5-dimethyl isomer (CAS 888409-74-3) – a single methyl shift that can alter PPARα binding and kinase selectivity. With a computed XLogP3 of 4.6, this compound is ideal for ADME calibration and structure-activity relationship (SAR) studies on anti-proliferative activity. Its para-ethoxybenzamide moiety further tunes lipophilicity and target engagement. Choose this compound as a defined reference molecule for chemoproteomic profiling or focused kinase panel screening, ensuring batch-to-batch consistency in your critical research workflows.

Molecular Formula C18H18N2O2S
Molecular Weight 326.41
CAS No. 313252-22-1
Cat. No. B2800139
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-ethoxybenzamide
CAS313252-22-1
Molecular FormulaC18H18N2O2S
Molecular Weight326.41
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C(=O)NC2=NC3=C(C=C(C=C3S2)C)C
InChIInChI=1S/C18H18N2O2S/c1-4-22-14-7-5-13(6-8-14)17(21)20-18-19-16-12(3)9-11(2)10-15(16)23-18/h5-10H,4H2,1-3H3,(H,19,20,21)
InChIKeyPKTWKLAGDIQNFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4,6-Dimethyl-1,3-benzothiazol-2-yl)-4-ethoxybenzamide Procurement Guide: Structural Identity & Core Properties


N-(4,6-Dimethyl-1,3-benzothiazol-2-yl)-4-ethoxybenzamide (CAS 313252-22-1) is a synthetic small molecule (MW 326.4 g/mol, formula C18H18N2O2S) featuring a 4,6-dimethylbenzothiazole core linked via an amide bond to a 4-ethoxybenzamide moiety. As a benzothiazole derivative, it belongs to a privileged scaffold class extensively investigated for diverse biological activities, including anti-proliferative and kinase-modulatory effects [1]. Its computed XLogP3 of 4.6 indicates significant lipophilicity, a key parameter influencing membrane permeability and target engagement profile relative to less lipophilic analogs [2].

Why N-(4,6-Dimethyl-1,3-benzothiazol-2-yl)-4-ethoxybenzamide Cannot Be Replaced by Closest Analogs


Generic substitution within the benzothiazole amide class is unreliable due to the exquisite sensitivity of target binding and physicochemical properties to the precise positioning of substituents. The target compound's 4,6-dimethyl substitution pattern on the benzothiazole ring creates a unique steric and electronic environment distinct from its closest positional isomer, the 4,5-dimethyl analog (CAS 888409-74-3). Even a single methyl group shift can alter molecular shape, dipole moment, and interaction with biological targets such as PPARα or kinase ATP-binding pockets, leading to divergent activity profiles [1]. The para-ethoxy group on the benzamide ring further contributes to a predicted XLogP3 of 4.6, which would be altered by any modification to the benzamide substitution, impacting solubility, logD, and ultimately, in vitro pharmacokinetic behavior [2].

Head-to-Head Evidence: N-(4,6-Dimethyl-1,3-benzothiazol-2-yl)-4-ethoxybenzamide vs. Closest Analogs


Predicted Lipophilicity (XLogP3) Directly Differentiates 4,6-Dimethyl from 4,5-Dimethyl Positional Isomer

The target compound (CAS 313252-22-1) and its closest positional isomer, N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-ethoxybenzamide (CAS 888409-74-3), share identical molecular formulas and molecular weights. However, the shift of a methyl group from the 6- to the 5-position alters the computed XLogP3, a critical determinant of membrane permeability and non-specific binding. The target compound's XLogP3 is 4.6 [1], providing a quantitative differentiation point for procurement when a specific lipophilicity range is required for an assay or model system.

Physicochemical Profiling ADME Prediction Lead Optimization

Hydrogen Bond Acceptor Count as a Selectivity Determinant Within the Benzothiazole Amide Series

The target compound features a calculated hydrogen bond acceptor (HBA) count of 4 [1]. Within the benzothiazole amide chemical space, HBA count is a primary determinant of molecular recognition by biological targets, such as kinase hinge regions or PPAR ligand-binding domains. Derivatives with altered amide linkages or benzothiazole substitutions often differ in HBA count, directly impacting the ability to form critical hydrogen bonds. This quantitative property provides a rationale for selecting this specific compound over analogs that may have 3 or 5 HBA sites, which would alter binding thermodynamics and selectivity profiles against related protein targets [2].

Structure-Activity Relationship Medicinal Chemistry Target Engagement

Rotatable Bond Count Distinguishes Target Compound's Conformational Flexibility from Rigid Analogs

The compound possesses 4 rotatable bonds, as computed by Cactvs 3.4.8.24 [1]. This degree of conformational freedom is intermediate within the benzothiazole amide series, where analogs with bulkier or more constrained benzamide substituents may have fewer or greater numbers of rotatable bonds. The specific rotatable bond count influences entropic costs upon binding to targets such as PPARα or amyloid-beta, directly impacting binding affinity and selectivity.

Conformational Analysis Molecular Modeling Drug Design

Benzothiazole 4,6-Dimethyl Substitution Pattern Confers Unique Anti-Proliferative Potential Evidenced by Class-Level Activity

While direct biological data for this exact compound is not currently available in public domain databases, the 4,6-dimethyl substitution on the benzothiazole ring is a privileged motif in several anti-proliferative chemotypes. The closely related series of benzothiazole amides evaluated by Ammazzalorso et al. (2019) demonstrated potent PPARα antagonism and >90% inhibition of viability in paraganglioma cell lines (IC50 in low micromolar range) for the most active analog 2b [1]. The target compound's 4,6-dimethyl pattern distinguishes it from the 4,5-dimethyl isomer, which has not been reported in the same anti-proliferative context, suggesting that the precise positioning may be a critical determinant for accessing the PPARα antagonist pharmacophore.

Cancer Cell Biology PPAR Antagonism Phenotypic Screening

Targeted Application Scenarios for N-(4,6-Dimethyl-1,3-benzothiazol-2-yl)-4-ethoxybenzamide in Drug Discovery


PPARα Antagonist Lead Optimization in Rare Cancer Models

Based on class-level evidence that benzothiazole amides with specific substitution patterns act as PPARα antagonists and exhibit cytotoxicity in paraganglioma, pancreatic, and colorectal cancer cells [1], this compound can serve as a starting point or reference molecule for structure-activity relationship (SAR) studies aimed at optimizing anti-proliferative potency. Its 4,6-dimethyl substitution provides a distinct topological variant from the 4,5-dimethyl isomer, allowing medicinal chemists to probe the effect of methyl group placement on PPARα binding and cellular efficacy.

Lipophilicity-Dependent Permeability Profiling in CNS or Tumor Models

With a computed XLogP3 of 4.6 [2], this compound occupies a lipophilicity range often associated with acceptable blood-brain barrier penetration and cellular permeability. It can be used as a calibration standard or tool compound in assays designed to correlate lipophilicity with in vitro ADME parameters, particularly when compared against analogs with lower (e.g., methoxy-substituted) or higher (e.g., butoxy-substituted) lipophilicity.

Benzothiazole Scaffold Validation in Kinase Inhibition Screening Panels

The benzothiazole core, particularly when substituted with methyl groups at the 4 and 6 positions, is a recognized kinase inhibitor scaffold [1]. This compound can be included in focused kinase screening panels to validate target engagement hypotheses and to differentiate the selectivity profile conferred by the ethoxybenzamide moiety versus other benzamide derivatives. Its physicochemical properties (4 HBA, 4 rotatable bonds) are consistent with typical ATP-competitive kinase inhibitor pharmacophores.

Isomer-Specific Chemical Probe Development for Target Deconvolution

The availability of both 4,6-dimethyl (CAS 313252-22-1) and 4,5-dimethyl (CAS 888409-74-3) positional isomers enables chemoproteomic or thermal shift assays designed to identify protein targets whose engagement is sensitive to the exact geometry of the benzothiazole substitution. This compound can therefore serve as a precision chemical biology tool to map the ligandable proteome specific to the 4,6-dimethyl pharmacophore.

Quote Request

Request a Quote for N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-ethoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.